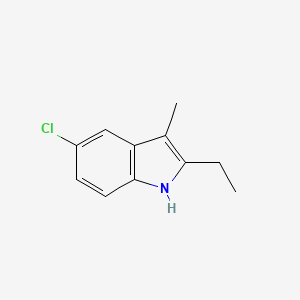
5-chloro-2-ethyl-3-methyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-ethyl-3-methyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a chlorine atom at the 5th position, an ethyl group at the 2nd position, and a methyl group at the 3rd position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-ethyl-3-methyl-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known reaction for constructing indole rings. The process typically involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the indole ring system.
For example, the synthesis can be initiated by reacting 5-chloro-2-ethyl-3-methylbenzaldehyde with phenylhydrazine in the presence of an acid catalyst such as hydrochloric acid. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired indole derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise control of temperature, pressure, and reaction time, to ensure high yields and consistent product quality.
化学反应分析
Types of Reactions
5-chloro-2-ethyl-3-methyl-1H-indole can undergo various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions due to the electron-rich nature of the pyrrole ring. Common electrophilic reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyl or carboxyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products Formed
Electrophilic Substitution: Halogenated indoles, nitroindoles, and sulfonated indoles.
Oxidation: Indole-2-carboxylic acid, indole-3-carboxaldehyde.
Reduction: Indole-2-ethylamine, indole-3-methanol.
Substitution: Substituted indoles with various functional groups.
科学研究应用
5-chloro-2-ethyl-3-methyl-1H-indole has several scientific research applications, including:
Medicinal Chemistry: Indole derivatives are widely studied for their potential as therapeutic agents. They exhibit a range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.
Biology: The compound can be used as a probe to study biological processes involving indole derivatives, such as tryptophan metabolism and indole-3-acetic acid (a plant hormone) pathways.
Material Science: Indole derivatives are used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Agrochemicals: The compound can be explored for its potential as a pesticide or herbicide due to its biological activity.
作用机制
The mechanism of action of 5-chloro-2-ethyl-3-methyl-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and DNA. The indole ring system allows for π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with biological macromolecules.
For example, as an anticancer agent, the compound may inhibit the activity of specific enzymes involved in cell proliferation or induce apoptosis (programmed cell death) in cancer cells. The exact molecular targets and pathways can vary depending on the specific indole derivative and its modifications.
相似化合物的比较
Similar Compounds
5-chloro-2-methyl-1H-indole: Similar structure but lacks the ethyl group at the 2nd position.
2-ethyl-3-methyl-1H-indole: Similar structure but lacks the chlorine atom at the 5th position.
5-chloro-3-methyl-1H-indole: Similar structure but lacks the ethyl group at the 2nd position.
Uniqueness
5-chloro-2-ethyl-3-methyl-1H-indole is unique due to the specific combination of substituents on the indole ring. The presence of both chlorine and ethyl groups at specific positions can influence the compound’s reactivity, biological activity, and physical properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.
属性
IUPAC Name |
5-chloro-2-ethyl-3-methyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN/c1-3-10-7(2)9-6-8(12)4-5-11(9)13-10/h4-6,13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJPVAKTMXCVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(N1)C=CC(=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,5-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid amide](/img/structure/B2901413.png)
![5-Yl)-[1,2,3]triazol-1-yl]-ethyl}-](/img/structure/B2901414.png)
![2-(3,4-dimethoxyphenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2901415.png)
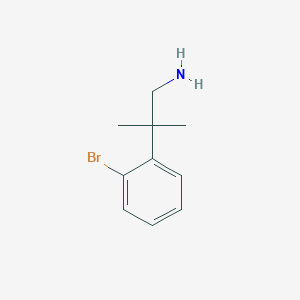
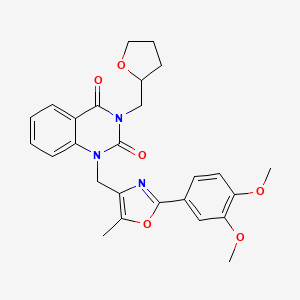
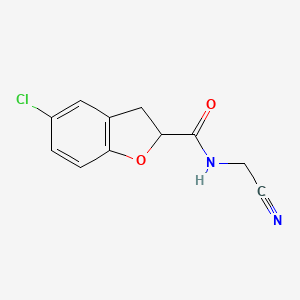
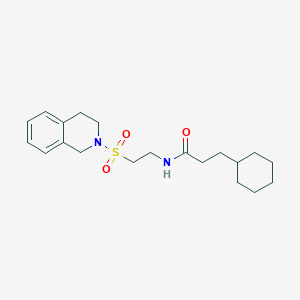
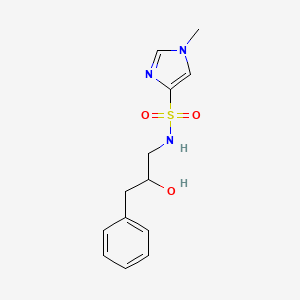
![5-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B2901426.png)
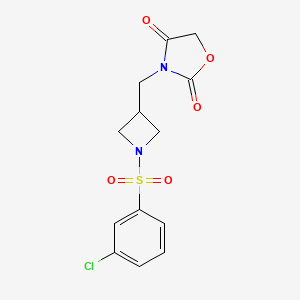
![2-(2-fluorophenoxy)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2901431.png)
![2-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2901432.png)
![(E)-1-(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2901433.png)
![3-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid](/img/structure/B2901434.png)
